(E)-1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-(2-fluorophenyl)prop-2-en-1-one

描述

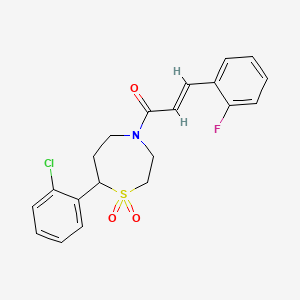

The compound “(E)-1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-(2-fluorophenyl)prop-2-en-1-one” is a structurally complex molecule featuring a 1,4-thiazepane ring system modified with sulfone (SO₂) groups at the 1-position. The thiazepane ring is substituted at the 7-position with a 2-chlorophenyl group and at the 4-position with an α,β-unsaturated ketone (prop-2-en-1-one). The propenone moiety adopts an E-configuration and is further substituted at the β-carbon with a 2-fluorophenyl group.

属性

IUPAC Name |

(E)-1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-3-(2-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFNO3S/c21-17-7-3-2-6-16(17)19-11-12-23(13-14-27(19,25)26)20(24)10-9-15-5-1-4-8-18(15)22/h1-10,19H,11-14H2/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHQOOVHIPWFAW-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C=CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)/C=C/C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-(2-fluorophenyl)prop-2-en-1-one is a complex organic compound that belongs to the class of thiazepan derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. The structural characteristics of this compound, including the presence of a thiazepan ring and various aromatic substitutions, contribute to its pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . Its structure suggests enhanced interactions with microbial targets, potentially leading to effective inhibition of growth in various pathogens. For instance, compounds with similar thiazepan structures have demonstrated notable activity against bacteria and fungi.

| Compound | Target Organism | Activity |

|---|---|---|

| (E)-1-(7-(2-chlorophenyl)... | Staphylococcus aureus | MIC 0.5–2 μg/mL |

| (E)-3-(4-fluorophenyl)... | Candida spp. | Moderate activity |

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies involving derivatives of thiazepan have shown promising results in inhibiting cancer cell proliferation. The dual functionality of antimicrobial and anticancer properties positions this compound as a candidate for further exploration in drug development.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Binding : Potential binding to cellular receptors could alter signaling pathways related to growth and survival in both microbial and cancer cells.

Case Studies

Several studies have investigated the biological activities of thiazepan derivatives:

- Antimicrobial Study : A recent investigation demonstrated that a structurally similar thiazepan derivative exhibited potent activity against multidrug-resistant Staphylococcus aureus. The study reported an MIC value indicating effective inhibition at low concentrations .

- Anticancer Evaluation : Another study focused on the anticancer effects of thiazolidinedione derivatives showed that compounds with similar structural motifs were effective against various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional similarities and differences between the target compound and two analogs are summarized below:

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects on Lipophilicity: The target compound’s 2-chlorophenyl and 2-fluorophenyl groups likely increase lipophilicity compared to Compound A’s phenyl and furan substituents. Halogens (Cl, F) enhance membrane permeability but may reduce aqueous solubility .

Reactivity Differences :

- The α,β-unsaturated ketone in the target compound and Compound A enables electrophilic reactivity (e.g., Michael addition), which is absent in Compound B’s saturated hydroxylated ketone .

- Compound B’s hydroxyl group may participate in hydrogen bonding, influencing target binding or crystallization behavior .

The sulfone group in all three compounds enhances polarity and may stabilize interactions with charged residues in biological targets .

Molecular Weight Trends :

- The target compound’s estimated molecular weight (~410–420 g/mol) exceeds both analogs, primarily due to halogen substituents (Cl, F) and extended aromatic systems.

Research Findings and Implications

- Drug Design: The halogenated aromatic systems and propenone group make the target compound a candidate for covalent inhibition strategies, whereas Compound B’s hydroxyl group may favor reversible binding .

- Synthetic Challenges : Introducing multiple halogens (Cl, F) on aromatic rings may complicate synthesis compared to Compound A’s furan or Compound B’s hydroxylated backbone .

- Physicochemical Properties : The target compound’s higher lipophilicity may improve blood-brain barrier penetration relative to Compound B but reduce solubility compared to Compound A’s heteroaromatic furan .

常见问题

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SNAr reactions .

- Catalysis : Transition-metal catalysts (e.g., Pd) improve yields in cross-coupling steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures purity .

Basic: What analytical techniques are critical for structural characterization?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing E/Z isomers via coupling constants) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and crystal packing (e.g., CCDC deposition numbers for reproducibility) .

- FT-IR : Identifies key functional groups (C=O stretch at ~1680 cm, sulfone S=O at ~1300 cm) .

Basic: How is the compound classified structurally, and what functional groups dictate its reactivity?

Answer:

- Core Structure : A 1,4-thiazepane ring fused with a sulfone group and an enone system .

- Key Functional Groups :

Advanced: What reaction mechanisms underpin the formation of the thiazepane-sulfone moiety?

Answer:

- Thiazepane Ring Closure : Intramolecular cyclization of a diamine precursor with a α,β-unsaturated carbonyl via nucleophilic attack, followed by oxidation to the sulfone .

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis ensure the desired (E)-configuration .

- Mechanistic Studies : DFT calculations (e.g., Gaussian 09) model transition states to predict regioselectivity .

Advanced: How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Answer:

- HOMO-LUMO Analysis : Predicts sites for electrophilic/nucleophilic attacks (e.g., enone system as an electron-deficient region) .

- Molecular Electrostatic Potential (MEP) : Maps charge distribution to explain interactions with biological targets (e.g., enzyme active sites) .

- Reactivity Descriptors : Fukui indices quantify electrophilicity, guiding derivatization strategies .

Advanced: What crystallographic techniques resolve structural ambiguities, and how are thermal parameters refined?

Answer:

- Single-Crystal XRD : Data collected at low temperature (100 K) reduces thermal motion artifacts. SHELX software refines anisotropic displacement parameters .

- Hydrogen Bonding Networks : Identified via PLATON analysis, critical for stability in solid-state .

- Validation Tools : CCDC checkCIF ensures structural integrity and flags outliers .

Advanced: What pharmacological targets are hypothesized for this compound, and how are mechanisms validated?

Answer:

- Target Hypotheses : Kinase inhibition (e.g., MAPK) or GPCR modulation due to structural similarity to known bioactive thiazepanes .

- Validation Methods :

Advanced: How do substituent variations (e.g., Cl vs. F) influence biological activity?

Answer:

Structure-Activity Relationship (SAR) Insights :

Advanced: How should researchers address contradictions in reported synthetic yields or reaction outcomes?

Answer:

- Root-Cause Analysis :

- Reproducibility Protocols : Detailed reporting of equivalents, stirring rates, and quenching methods .

- Statistical Tools : Design of Experiments (DoE) identifies critical variables (e.g., temperature > solvent polarity) .

Advanced: What methodologies assess thermal stability and decomposition pathways?

Answer:

- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating (e.g., degradation onset at ~200°C) .

- Differential Scanning Calorimetry (DSC) : Detects phase transitions and exothermic decomposition events .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile degradation products (e.g., SO from sulfone breakdown) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。